molecular formula C25H23NO6 B2658828 (Z)-8-(3,4-dimethoxyphenethyl)-2-(furan-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one CAS No. 929961-66-0

(Z)-8-(3,4-dimethoxyphenethyl)-2-(furan-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one

Cat. No. B2658828
CAS RN: 929961-66-0
M. Wt: 433.46
InChI Key: DXWXSZGRNDUMKO-QRVIBDJDSA-N
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Description

(Z)-8-(3,4-dimethoxyphenethyl)-2-(furan-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a useful research compound. Its molecular formula is C25H23NO6 and its molecular weight is 433.46. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Polymer Applications

  • Bio-Based Benzoxazines : The synthesis of bio-based benzoxazine monomers like 3-furfuryl-8-methoxy-3,4-dihydro-2H-1,3-benzoxazine and their copolymerization properties have been studied. These compounds, including furan derivatives, have shown improved cross-linking density and enhanced thermal properties in polybenzoxazines, suggesting potential applications in designing new bio-based polymers (Wang et al., 2012).

  • High-Performance Polymers : Furan-containing benzoxazine monomers, like 3-furfuryl-3,4-dihydro-2H-1,3-benzoxazine, have been synthesized for use in high-performance polymers. These polymers exhibit high glass transition temperatures, high char yields, and low flammability, indicating their suitability for advanced material applications (Liu & Chou, 2005).

Therapeutic and Biological Activity

  • Anti-Cancer and Anti-Osteoclastic Activity : Novel (Z)-4-ylidenebenzo[b]furo[3,2-d][1,3]oxazines have been synthesized and evaluated for their biological activity, showing promising results in anti-osteoclastic bone resorption and potential anticancer properties (Tabuchi et al., 2009).

  • Anticancer Agents : Tetracyclic 2,3-Dihydro-1H-benzo[2,3]-benzofuro[4,5-e][1,3]oxazine derivatives have been evaluated as potential anticancer agents. Some derivatives have shown promising activity against ovarian and lung cancer cell lines (Botla et al., 2017).

Material Science and Chemical Synthesis

  • Oxazinone and Pyrimidinone Heterocycles : The transformation of 2(3H)-furanone into oxazinone and pyrimidinone derivatives has been studied, highlighting the versatility of these compounds in synthesizing heterocyclic structures, which are essential in various chemical and pharmaceutical applications (Hashem et al., 2017).

  • Crystal Structure and Photophysical Properties : The crystal structure and photophysical properties of novel dihydro-1,3,2H-benzoxazines derived from furfurylamine have been investigated, providing insights into their potential use in optoelectronic materials and functional polymers (Wattanathana et al., 2021).

  • Thermal and Electrochemical Properties : The thermal and electrochemical properties of fully bio-based polybenzoxazine copolymer resins have been studied, emphasizing their potential in advanced material applications, especially in the context of sustainability and environmental considerations (Zhang et al., 2019).

properties

IUPAC Name

(2Z)-8-[2-(3,4-dimethoxyphenyl)ethyl]-2-(furan-2-ylmethylidene)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO6/c1-28-21-7-5-16(12-22(21)29-2)9-10-26-14-19-20(31-15-26)8-6-18-24(27)23(32-25(18)19)13-17-4-3-11-30-17/h3-8,11-13H,9-10,14-15H2,1-2H3/b23-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXWXSZGRNDUMKO-QRVIBDJDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCN2CC3=C(C=CC4=C3OC(=CC5=CC=CO5)C4=O)OC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)CCN2CC3=C(C=CC4=C3O/C(=C\C5=CC=CO5)/C4=O)OC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-8-(3,4-dimethoxyphenethyl)-2-(furan-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one

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